![molecular formula C18H22N2O2 B1298798 2-甲基-1-[2-(4-甲基-哌啶-1-基)-2-氧代-乙基]-1H-吲哚-3-甲醛 CAS No. 433955-84-1](/img/structure/B1298798.png)

2-甲基-1-[2-(4-甲基-哌啶-1-基)-2-氧代-乙基]-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

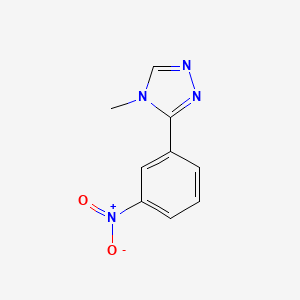

The compound 2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde is a complex organic molecule that likely serves as an intermediate in the synthesis of various pharmaceuticals or as a ligand in catalytic reactions. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the potential characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start from commercially available precursors. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves acylation followed by nucleophilic substitution steps, with a total yield of 65% . Similarly, the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde starts with the treatment of indole-3-carbaldehyde with epichlorohydrin . These methods suggest that the synthesis of 2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde could also involve a multi-step synthesis with nucleophilic substitutions and possibly the use of epichlorohydrin or similar reagents.

Molecular Structure Analysis

The molecular structure of the compound is not directly discussed in the provided papers. However, the structure of similar compounds, such as 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, includes an indole moiety and an oxirane ring . The presence of a piperidinyl group in the compound of interest, as seen in the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde , suggests that the compound may have a similar complex structure with multiple reactive sites, which could be important for its reactivity and potential applications.

Chemical Reactions Analysis

The papers provide information on the reactivity of similar compounds. For example, the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with active methylene compounds leads to crotonic condensation products, and the reaction conditions can influence the formation of different rings or the opening of the oxirane ring . This indicates that the compound of interest may also undergo various chemical reactions, including condensation and ring transformations, depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde are not directly provided, the properties of similar compounds can offer some insights. The solubility of related compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, in aqueous solutions is noted, which is important for their application as intermediates in drug synthesis . Additionally, the use of catalysts, such as 2-piperidino-1,2,2-triphenylethanol, in the arylation of aldehydes to achieve high enantiomeric excess suggests that the compound may also be used in stereoselective synthesis .

科学研究应用

合成和表征

- 该化合物用于合成小分子抗癌药物,表明其在药物研究中作为重要中间体的作用。它已通过涉及酰化和亲核取代的多步过程合成,产生具有增强水溶性的化合物 (Wang 等人,2017 年)。

- 它作为含吲哚核心的席夫碱和带有螺环的钯环的开发中的前体。这些化合物在 Suzuki-Miyaura 偶联和醛烯化反应中表现出催化效率,表明其在化学合成和催化剂开发中的重要性 (Singh 等人,2017 年)。

抗菌活性

- 该化合物的衍生物已被合成并评估其抗菌活性,显示出对念珠菌属和皱纹棒曲霉等真菌物种的有效性,以及对各种细菌的中等活性,突出了其在抗菌药物开发中的潜力 (Vijaya Laxmi & Rajitha, 2010 年)。

- 以该化合物为基础合成的新型化合物对大肠杆菌等细菌菌株和黑曲霉等真菌菌株表现出高抗菌活性,表明其在开发新型抗菌剂中的作用 (Ashok 等人,2014 年)。

生物学和光物理学性质

- 尽管最初设计为潜在的多巴胺 D2 受体激动剂,但该化合物的衍生物 KAD22 反而表现出有效的抗氧化活性。这突出了其多功能性和在治疗氧化应激相关疾病中的潜在用途 (Kaczor 等人,2021 年)。

- 该化合物的衍生物已用于合成具有生物活性的吡啶-3-羧酸酯 (ECPC),该化合物已显示出确定表面活性剂临界胶束浓度和表现出抗菌活性的潜力,表明其在材料科学和微生物学中的应用 (Alsharif 等人,2018 年)。

未来方向

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activity. Given the importance of piperidine derivatives in pharmaceuticals , this compound could potentially have interesting biological properties worth investigating.

属性

IUPAC Name |

2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13-7-9-19(10-8-13)18(22)11-20-14(2)16(12-21)15-5-3-4-6-17(15)20/h3-6,12-13H,7-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKFPTPAAQLKSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355478 |

Source

|

| Record name | 2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde | |

CAS RN |

433955-84-1 |

Source

|

| Record name | 2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)